Eesperamicin A1

DNA Damage Mechanism of Action Enediyne Chemistry

Standard enediyne analogs fail to replicate precise nucleosomal linker targeting or defined 20-25% double-strand break ratios. Esperamicin A1 solves this with three validated specifications: - DNA binding affinity: Ka = 1.2 × 10^5 M^-1 - Double-strand lesion yield: 20-25% of total damage - Sequence selectivity: oligopyrimidine tracts (5'-CTC, 5'-TTC, 5'-TTT) Supplied as lyophilized powder. Validated for chromatin mapping, DSB repair (HR/NHEJ), and methylated CpG footprinting.

Molecular Formula C59H80N4O22S4
Molecular Weight 1325.5 g/mol
Cat. No. B15580368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEesperamicin A1
Molecular FormulaC59H80N4O22S4
Molecular Weight1325.5 g/mol
Structural Identifiers
InChIInChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+/t29-,30-,31-,36+,37+,38+,39+,42-,43+,44-,45+,47-,49+,50+,52-,53-,54-,57+,59-/m1/s1
InChIKeyLJQQFQHBKUKHIS-CFQFTQBXSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esperamicin A1 for Research Procurement: A Potent Enediyne Antibiotic with Distinct DNA Interaction


Esperamicin A1 (CAS 99674-26-7) is a chromoprotein enediyne antibiotic isolated from Actinomadura verrucosospora [1]. It features a bicyclo[7.3.1]tridecadiynene core with an allylic trisulfide trigger and a deoxyfucose-anthranilate moiety, which intercalates into DNA [2]. The compound is renowned for its extreme cytotoxicity, with in vitro IC50 values in the ng/mL (picomolar) range [3], and is among the most potent antitumor agents known.

Full 10-membered enediyne scaffold for DNA damage chemistry studies
Complete glycosylation defines binding specificity and lesion spectrum
Distinct from deglycosylated analogs in nucleosome targeting and sequence preference

Why Esperamicin A1 Cannot Be Casually Substituted with Esperamicin C or Calicheamicin


Despite sharing a common enediyne core, esperamicin A1 exhibits fundamentally different DNA damage profiles compared to its closest analogs, esperamicin C and calicheamicin γ1I. The presence of the deoxyfucose-anthranilate intercalating moiety in esperamicin A1 dictates its unique cleavage chemistry and nucleosome footprinting pattern [1]. Unlike esperamicin C (which lacks this moiety) and calicheamicin γ1I, esperamicin A1 predominantly induces single-strand (SS) DNA breaks and restricts its damage to nucleosome linker regions [2]. This divergent mechanism of action precludes generic substitution for applications requiring specific DNA damage signatures or chromatin interaction studies.

DNA lesion ratio divergence
The double- to single-strand break ratio differs from calicheamicin γ1I and esperamicin C, altering DNA repair pathway readouts and checkpoint activation.
Nucleosome accessibility profile mismatch
Esperamicin A1 damages exclusively linker DNA, whereas calicheamicin γ1I and esperamicin C penetrate core particles, obscuring chromatin boundary mapping.
Sequence cleavage motif incompatibility
Cleavage preference for oligopyrimidine tracts (5′-CTC/TTC/TTT) is non-overlapping with dynemicin A, redirecting damage to unrelated genomic loci in site-specific studies.

Esperamicin A1 Differentiating Evidence: Quantitative Comparisons with Analogs


Esperamicin A1 Produces Predominantly Single-Strand Breaks, Unlike Esperamicin C and Calicheamicin γ1I

Esperamicin A1 generates a majority of single-strand (SS) DNA lesions, whereas its analog esperamicin C and the related enediyne calicheamicin γ1I produce a significantly higher proportion of double-strand (DS) breaks. The deoxyfucose-anthranilate moiety of esperamicin A1 sterically hinders the abstraction of the second hydrogen atom required for DS cleavage [1].

Binding Affinity & DSB Yield
Class-level inference
Ka = 1.2 × 10⁵ M⁻¹, 20–25% DS lesions. Deglycosylated analogs show different DS/SS ratios.
Reported DS lesion ratio supports repair pathway model selection.
Based on in vitro cleavage and binding assays.
DNA Damage Mechanism of Action Enediyne Chemistry

Esperamicin A1 DNA Damage is Confined to Nucleosome Linker Regions, Distinct from Esperamicin C and Calicheamicin

In nuclei, esperamicin A1 and neocarzinostatin produce DNA damage restricted to the nucleosome linker region. In contrast, both esperamicin C (which lacks the deoxyfucose-anthranilate moiety) and calicheamicin damage DNA throughout both the nucleosome core and linker regions [1].

Nucleosomal Targeting
Direct head-to-head comparison
Damage restricted to nucleosome linker DNA; comparators also damage core DNA.
Enables chromatin accessibility mapping without core particle interference.
HeLa nuclei and mononucleosome assays.
Chromatin Biology Nucleosome Footprinting DNA Damage

Esperamicin A1 DNA Binding Affinity (Ka = 1.2 × 10⁵ M⁻¹) Quantified by Intercalation

The binding constant (Ka) of esperamicin A1 for DNA has been experimentally determined to be 1.2 (±0.1) × 10⁵ M⁻¹ [1]. This binding is driven largely by hydrophobic forces and involves intercalation of the methoxyacrylyl-anthranilate moiety, a feature absent in simpler analogs like esperamicin C [2].

Sequence Cleavage Preference
Direct head-to-head comparison
Preferential cleavage at 5′-CTC, TTC, TTT (oligopyrimidine); dynemicin A cleaves at purine-rich 5′-AG, AT, GC.
Supports site-specific DNA damage mapping at pyrimidine tracts.
In vitro DNA cleavage with synthetic oligomers.
Biophysical Chemistry DNA Binding Structure-Activity Relationship

Esperamicin A1 Exhibits Picomolar in Vitro Cytotoxicity (IC50 0.3-8.3 nM)

Esperamicin A1 demonstrates extraordinary potency against tumor cells, with reported in vitro IC50 values ranging from 0.3 to 8.3 nM (or ng/mL range) [1]. This potency is characteristic of the enediyne class and is roughly 1000-fold greater than that of the conventional chemotherapeutic doxorubicin [2].

Cleavage Efficiency Enhancement
Direct head-to-head comparison
Significantly higher cleavage efficiency vs. esperamicin C at shared sites, due to full sugar domain.
Higher specific activity reduces required molar concentration for strand break assays.
Densitometry from duplex scission assays.
Cytotoxicity Anticancer Activity Potency

Optimal Application Scenarios for Esperamicin A1 in Research and Development


Nucleosome Footprinting and Chromatin Structure Mapping

Leverage esperamicin A1's unique property of linker-specific DNA damage in chromatin [1]. This makes it an ideal chemical probe for mapping nucleosome positioning and studying chromatin remodeling events, where agents that damage core DNA (like esperamicin C or calicheamicin) would produce confounding, non-specific cleavage patterns.

Benchmarking Novel Enediyne Payloads for Antibody-Drug Conjugates (ADCs)

Due to its established picomolar in vitro potency (IC50 0.3-8.3 nM) and well-characterized mechanism, esperamicin A1 serves as a gold-standard comparator for evaluating the cytotoxic efficacy of novel, synthetic enediyne-based ADC payloads [2]. Its potency provides a critical reference point for SAR studies.

Investigating Single-Strand Break (SSB) DNA Repair Pathways

Utilize esperamicin A1 as a clean inducer of predominantly single-strand DNA breaks (SSBs) [3]. This contrasts with the significant double-strand break (DSB) activity of esperamicin C and calicheamicin, allowing for the specific interrogation of SSB repair mechanisms, base excision repair (BER), and the cellular response to this distinct class of lesion.

Biophysical Modeling of DNA-Intercalator Interactions

Employ esperamicin A1 in NMR or X-ray crystallography studies to model enediyne-DNA interactions. The compound's dual binding mode (minor groove binding of the core and intercalation of the anthranilate moiety) and its known binding constant (Ka = 1.2 × 10⁵ M⁻¹) provide a rich, data-rich system for computational chemistry and drug design [4].

Application
Selection Property
Validation Focus
Chromatin accessibility profiling in nuclei
Linker-exclusive DNA damage without core particle penetration
Binary nucleosome boundary and open chromatin mapping
Double-strand break repair pathway studies (HR/NHEJ)
Quantifiable DSB yield defined by full glycosylation
MRN/ATM checkpoint activation readouts
Single-CpG methylation footprinting
Enhanced damage at isolated methylated cytosine residues
Epigenetic methylation-dependent DNA damage response
Oligopyrimidine tract stability in cancer genomes
Cleavage preference for 5′-CTC, TTC, TTT motifs
Tri-nucleotide repeat and fragile site breakpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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